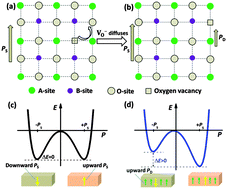Crystallographic dependence of internal bias in domain engineered Mn-doped relaxor-PbTiO3 single crystals
Journal of Materials Chemistry C Pub Date: 2016-04-06 DOI: 10.1039/C6TC00875E
Abstract
The incorporation of acceptor dopants and the resulting internal bias in Pb(Zr,Ti)O3 (PZT) piezoelectric ceramics lead to reduced electrical and mechanical losses, but at the expense of decreased electromechanical properties. Analogous to PZTs, acceptor doped relaxor-PbTiO3 (relaxor-PT) single crystals show an improved mechanical quality factor (decreased mechanical loss), but with a minimal impact on the electromechanical properties. In this research, the internal bias and associated impacts on electromechanical properties were studied in Mn-doped Pb(In1/2Nb1/2)O3–Pb(Mg1/3Nb2/3)O3–PbTiO3 (Mn:PIN–PMN–PT) single crystals, showing strong crystallographic orientation dependent behaviors. By active control of defect dipoles through domain engineering, different defect dipole configurations were obtained (defect dipole engineering), leading to the unique characteristics of relaxor-PT single crystals when compared to the conventional polycrystalline ferroelectric ceramics.


Recommended Literature
- [1] Contents
- [2] The origin of the voltage dependence of conductance blockades from DNA translocation through solid-state nanopores†
- [3] The influence of fuel additives on the behaviour of gaseous alkali-metal compounds during pulverised coal combustion
- [4] Preparations of self-supporting nanofilms of metal oxides by casting processes†
- [5] Polyurethane with an ionic liquid crosslinker: a new class of super shape memory-like polymers†
- [6] Ancient pigment to treasure: Prussian blue as a cheap solid cyanide/nitrogen dual-source affording the high-yield syntheses of pricey endohedral clusterfullerenes†
- [7] Results of a “Whole Effluent Assessment” study from different industrial sectors in Germany according to OSPAR's WEA strategy†
- [8] Metals
- [9] Synthesis of Fe/M (M = Mn, Co, Ni) bimetallic metal organic frameworks and their catalytic activity for phenol degradation under mild conditions†
- [10] Terpene dispersion energy donor ligands in borane complexes†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 121343-59-7
-
CAS no.: 141807-57-0









